molecular formula C10H12Cl2O B12848685 1,3-Dichloro-2-(p-tolyl)propan-2-ol

1,3-Dichloro-2-(p-tolyl)propan-2-ol

Cat. No.: B12848685
M. Wt: 219.10 g/mol
InChI Key: COVBMAWWXQNWMH-UHFFFAOYSA-N
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Description

1,3-Dichloro-2-(p-tolyl)propan-2-ol is an organic compound characterized by the presence of two chlorine atoms and a p-tolyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dichloro-2-(p-tolyl)propan-2-ol can be synthesized through several methods. One common approach involves the chlorination of 2-(p-tolyl)propan-2-ol using thionyl chloride or phosphorus pentachloride. The reaction typically proceeds under reflux conditions, with the chlorinating agent added slowly to the alcohol in an inert solvent such as dichloromethane. The reaction mixture is then heated to promote the substitution of hydroxyl groups with chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Large-scale chlorination reactions are often carried out in specialized reactors equipped with temperature control and efficient mixing systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and selectivity of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dichloro-2-(p-tolyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups, using reagents like sodium hydroxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted alcohols or amines.

Scientific Research Applications

1,3-Dichloro-2-(p-tolyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,3-Dichloro-2-(p-tolyl)propan-2-ol depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of chlorine atoms, which can act as leaving groups in substitution reactions. In biological systems, the compound may interact with cellular components, disrupting normal cellular functions and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dichloropropan-2-ol: Similar in structure but lacks the p-tolyl group.

    2,3-Dichloro-1-propanol: Another chlorinated propanol with different chlorine atom positions.

    1,3-Dichloro-2-propanol: A simpler compound without the p-tolyl group.

Uniqueness

1,3-Dichloro-2-(p-tolyl)propan-2-ol is unique due to the presence of the p-tolyl group, which can influence its reactivity and potential applications. The p-tolyl group can enhance the compound’s lipophilicity, making it more suitable for certain biological applications compared to its simpler analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C10H12Cl2O

Molecular Weight

219.10 g/mol

IUPAC Name

1,3-dichloro-2-(4-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H12Cl2O/c1-8-2-4-9(5-3-8)10(13,6-11)7-12/h2-5,13H,6-7H2,1H3

InChI Key

COVBMAWWXQNWMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCl)(CCl)O

Origin of Product

United States

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